3-Hydroxy-3-(pentafluoroethyl)cyclohexene

Lipophilicity LogP Drug Design

3-Hydroxy-3-(pentafluoroethyl)cyclohexene (CAS 101417-71-4) is a fluorinated cyclohexenol characterized by a tertiary alcohol and a pentafluoroethyl substituent on the cyclohexene ring. This compound belongs to the class of polyfluorinated cyclohexenols, which are valued as synthetic intermediates in pharmaceutical and agrochemical development.

Molecular Formula C8H9F5O
Molecular Weight 216.15 g/mol
CAS No. 101417-71-4
Cat. No. B034523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(pentafluoroethyl)cyclohexene
CAS101417-71-4
Synonyms3-HYDROXY-3-(PENTAFLUOROETHYL)CYCLOHEXENE
Molecular FormulaC8H9F5O
Molecular Weight216.15 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)(C(C(F)(F)F)(F)F)O
InChIInChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2
InChIKeyIDTUHZNRUVESEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-(pentafluoroethyl)cyclohexene (CAS 101417-71-4) – Core Structural and Physicochemical Profile for Procurement Decisions


3-Hydroxy-3-(pentafluoroethyl)cyclohexene (CAS 101417-71-4) is a fluorinated cyclohexenol characterized by a tertiary alcohol and a pentafluoroethyl substituent on the cyclohexene ring . This compound belongs to the class of polyfluorinated cyclohexenols, which are valued as synthetic intermediates in pharmaceutical and agrochemical development [1]. Its molecular formula is C8H9F5O with a molecular weight of 216.15 g/mol . The combination of an olefin, a hydroxyl group, and a highly electronegative pentafluoroethyl chain imparts a distinctive electronic and steric profile that differentiates it from non-fluorinated and shorter-chain analogs .

Why 3-Hydroxy-3-(pentafluoroethyl)cyclohexene Cannot Be Replaced by Generic Analogs – Critical Physicochemical Differences


The pentafluoroethyl substituent in 3-Hydroxy-3-(pentafluoroethyl)cyclohexene imparts quantifiable differences in lipophilicity, volatility, and hydrogen-bond acidity relative to its closest fluorinated and non-fluorinated analogs [1]. Simple substitution with 3-hydroxy-3-(trifluoromethyl)cyclohexene, 1-(pentafluoroethyl)cyclohexanol, or positionally isomerized analogs would alter key molecular properties such as logP, boiling point, and metabolic stability, which are crucial for consistent performance in multi-step synthesis or biological assays . The evidence below demonstrates that even incremental changes in the perfluoroalkyl chain length or saturation state lead to significant shifts in physicochemical parameters, making direct replacement scientifically unsound.

Quantitative Evidence Guide: 3-Hydroxy-3-(pentafluoroethyl)cyclohexene vs. Closest Analogs


Superior Lipophilicity of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene Compared to its Trifluoromethyl Analog

3-Hydroxy-3-(pentafluoroethyl)cyclohexene exhibits a calculated LogP (XLogP3-AA) of 2.66 , which is 0.76 units higher than the LogP of 1.90 for the direct trifluoromethyl analog, 3-hydroxy-3-(trifluoromethyl)cyclohexene [1]. This substantial increase in lipophilicity, driven by the additional CF2 group, translates to a roughly 5.7-fold higher predicted octanol-water partition coefficient, which can significantly influence membrane permeability and distribution in biological systems [2].

Lipophilicity LogP Drug Design

Increased Molecular Weight and Fluorine Content Distinguishes 3-Hydroxy-3-(pentafluoroethyl)cyclohexene from Shorter-Chain Analogs

The molecular weight of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene is 216.15 g/mol, which is 50.01 g/mol heavier than its trifluoromethyl counterpart (166.14 g/mol) [1]. This difference arises from the replacement of a CF3 group (69 Da) with a C2F5 group (119 Da). The increased fluorine content (43.9% vs. 34.3% by weight) can enhance metabolic stability and alter the compound's boiling point and density [2].

Molecular Weight Fluorine Content Metabolic Stability

Presence of a Hydroxyl Group and Endocyclic Double Bond Differentiates 3-Hydroxy-3-(pentafluoroethyl)cyclohexene from Saturated and Deoxygenated Analogs

3-Hydroxy-3-(pentafluoroethyl)cyclohexene contains both a tertiary alcohol and an endocyclic double bond, providing dual reactive handles for downstream transformations, in contrast to 1-(pentafluoroethyl)cyclohexanol (which lacks the olefin) and 4-pentafluoroethyl-cyclohexene (which lacks the hydroxyl group) . The topological polar surface area (TPSA) of the target compound is 20.23 Ų, which is essentially identical to the trifluoromethyl analog (20.2 Ų) [1], indicating that the hydrogen-bonding capacity is preserved despite the larger fluoroalkyl group, while the presence of both the hydroxyl and the alkene allows for orthogonal reactivity absent in the comparators .

Functional Group Reactivity Hydrogen Bonding

Predicted Boiling Point and Density Differentiate 3-Hydroxy-3-(pentafluoroethyl)cyclohexene from Shorter-Chain Fluorinated Cyclohexenols

The boiling point of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene is reported as 59 °C at 5 Torr, with a predicted density of 1.388 g/cm³ . These physical constants are critical for purification and formulation and will differ from those of the trifluoromethyl analog, which has a lower molecular weight and is expected to have a lower boiling point and density. The higher boiling point of the pentafluoroethyl compound, attributable to stronger van der Waals interactions from the larger fluorinated chain, can provide advantages in distillation or storage stability [1].

Boiling Point Density Purification

Optimized Application Scenarios for 3-Hydroxy-3-(pentafluoroethyl)cyclohexene Based on Differentiated Properties


Medicinal Chemistry Building Block Requiring Tailored Lipophilicity and Metabolic Stability

When a drug discovery program demands a cyclohexenol scaffold with a LogP of approximately 2.7 and enhanced metabolic stability from a larger fluorinated chain, 3-Hydroxy-3-(pentafluoroethyl)cyclohexene is the preferred choice over the trifluoromethyl analog (LogP 1.9). The 0.76-unit increase in LogP can significantly improve membrane permeability while the C2F5 group provides greater resistance to oxidative metabolism [1].

Synthetic Intermediate for Fungicidal Cyclopentane Derivatives

Cyclohexenol derivatives are established intermediates in the stereospecific synthesis of fungicidal cyclopentane compounds, as described in US Patent 5,169,993 [1]. The unique combination of a tertiary allylic alcohol and a pentafluoroethyl substituent allows for selective functionalization that is not possible with saturated or non-hydroxylated analogs, making this compound a strategic building block for agrochemical discovery.

Development of Fluorinated Organic Semiconductors and Enzyme Inhibitors

Pentafluoroethyl-containing alcohols are explicitly claimed as intermediates for organic semiconductor materials and enzymatic activity inhibitors in patent JP2021165246 [1]. 3-Hydroxy-3-(pentafluoroethyl)cyclohexene, with its dual functionality (hydroxyl and alkene), provides a versatile platform for constructing complex fluorinated architectures required in these advanced material and pharmaceutical applications.

Physicochemical Probe in Fluorine-Specific SAR Studies

In structure-activity relationship (SAR) campaigns, the systematic variation from CF3 to C2F5 is a well-established strategy to probe fluorophilic binding pockets. 3-Hydroxy-3-(pentafluoroethyl)cyclohexene serves as the direct comparator to 3-hydroxy-3-(trifluoromethyl)cyclohexene, with a measurable ΔLogP of 0.76 and a molecular weight increase of 50 Da, providing a clean, quantifiable parameter set for assessing fluorine effects on potency and selectivity [1][2].

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